molecular formula C16H13NO4 B10953288 (2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 130820-53-0

(2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B10953288
CAS No.: 130820-53-0
M. Wt: 283.28 g/mol
InChI Key: GMOVYFWFTSNAHY-JXMROGBWSA-N
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Description

chalcone , belongs to the class of organic compounds called enones . Chalcones exhibit a distinctive structure with a central α,β-unsaturated ketone group, which imparts interesting chemical and biological properties.

Preparation Methods

a. Synthetic Routes: Chalcone can be synthesized through various methods, including:

    Claisen-Schmidt Condensation: This classic method involves the condensation of an aromatic aldehyde (such as benzaldehyde) with an acetophenone derivative (such as acetophenone itself or its substituted analogs) in the presence of a base (usually NaOH or KOH). The reaction proceeds via an aldol-type condensation, resulting in the formation of chalcone.

    Aldol Condensation Followed by Dehydration: In this approach, an α,β-unsaturated ketone is formed by an aldol condensation between an aldehyde and a ketone. Subsequent dehydration leads to chalcone formation.

    Perkin Reaction: Chalcones can also be prepared via the Perkin reaction, which involves the condensation of an aromatic acid anhydride with an aromatic aldehyde.

b. Industrial Production: Chalcone is not produced industrially on a large scale. it serves as an important intermediate in the synthesis of various natural products and pharmaceutical compounds.

Chemical Reactions Analysis

Chalcone undergoes several chemical reactions:

    Oxidation: Chalcones can be oxidized to form flavones or flavonols.

    Reduction: Reduction of the α,β-unsaturated ketone group yields dihydrochalcones.

    Substitution: Chalcones can undergo electrophilic aromatic substitution reactions.

    Michael Addition: The α,β-unsaturated ketone moiety is susceptible to nucleophilic additions.

Common reagents include:

    Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or metal oxides.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine, chlorine) or nitric acid (HNO₃).

Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Chalcone has diverse applications:

    Medicinal Chemistry: Chalcones exhibit antioxidant, anti-inflammatory, and anticancer properties. They are investigated for their potential as drug candidates.

    Natural Product Synthesis: Chalcones serve as intermediates in the synthesis of flavonoids and other natural products.

    Plant Defense: Some plants produce chalcones as part of their defense mechanisms against pathogens and pests.

Mechanism of Action

Chalcones modulate various cellular pathways:

    Antioxidant Activity: They scavenge free radicals and protect cells from oxidative stress.

    Anti-Inflammatory Effects: Chalcones inhibit pro-inflammatory enzymes.

    Anticancer Properties: They interfere with cancer cell growth and apoptosis pathways.

Comparison with Similar Compounds

Chalcones are unique due to their α,β-unsaturated ketone structure. Similar compounds include:

    Stilbenes: Resveratrol is a well-known stilbene with health benefits.

    Flavonoids: Flavones, flavonols, and flavanones share structural similarities with chalcones.

References

  • Chalcone - PubChem

Properties

CAS No.

130820-53-0

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13NO4/c1-21-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(9-6-12)17(19)20/h2-11H,1H3/b10-7+

InChI Key

GMOVYFWFTSNAHY-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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